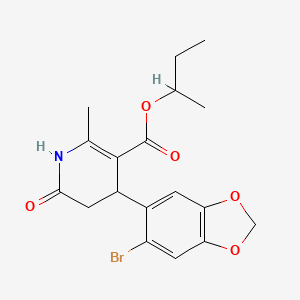

![molecular formula C23H28N2O2S B4625726 N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)

N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

Overview

Description

This compound belongs to a class of chemicals that have been extensively studied for their potential in various applications, including medicinal chemistry. Its complex structure necessitates a multifaceted approach to its synthesis and analysis.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes that include the formation of key intermediates, activation of functional groups, and coupling reactions. For instance, compounds with similar structural frameworks have been synthesized through reactions that involve piperidine derivatives, indicating the importance of this moiety in medicinal chemistry and chemical synthesis processes (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their chemical behavior and potential interactions. Structural determinations are often made using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the orientation of functional groups and the overall 3D structure, which is essential for the compound's activity and interactions (Khan et al., 2013).

Chemical Reactions and Properties

Compounds containing piperidine and carboxamide groups participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. Their reactivity is influenced by the electronic and steric properties of the substituents attached to the piperidine ring and the carboxamide functionality. These reactions are pivotal for modifying the compound for specific applications or for further derivatization (Shariatinia et al., 2012).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are influenced by the molecular structure. The presence of hydrogen bonding and π-π interactions can affect the compound's solubility in different solvents and its crystallinity, which in turn affects its chemical stability and reactivity (Rajendraprasad et al., 2020).

Scientific Research Applications

Cannabinoid Receptor Antagonists : Pyrazole derivatives, including compounds similar to N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, have been studied for their role as cannabinoid receptor antagonists. These compounds aid in characterizing cannabinoid receptor binding sites and may have therapeutic potential for antagonizing the side effects of cannabinoids (Lan et al., 1999).

Neuroprotective Agents : Certain piperidine derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds, structurally related to N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, show promise as neuroprotective agents without the psychomotor stimulant effects commonly associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

Anti-inflammatory Activity : Piperidine and its derivatives have been evaluated for anti-inflammatory activity. Compounds synthesized by combining piperidine with other active hydrogen-containing compounds exhibited potent anti-inflammatory effects in specific models (Rajasekaran et al., 1999).

PET Imaging of Microglia : Certain piperidine derivatives are used in PET imaging to target specific receptors in the brain. These compounds, including those structurally similar to N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, are valuable in studying neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Phosphoric Triamides Synthesis : Research into phosphoric triamides, which include piperidine derivatives, has been conducted to understand their structural and electronic properties. These studies are significant in the field of organic chemistry and for understanding the behavior of these compounds in various applications (Shariatinia et al., 2012).

properties

IUPAC Name |

N-[[1-(3-methylsulfanylpropanoyl)piperidin-3-yl]methyl]-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2S/c1-28-15-13-22(26)25-14-5-6-18(17-25)16-24-23(27)21-11-9-20(10-12-21)19-7-3-2-4-8-19/h2-4,7-12,18H,5-6,13-17H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLFDZCCVPPTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[3-(methylthio)propanoyl]piperidin-3-yl}methyl)biphenyl-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)

![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)

![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)

![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)

![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)

![3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)

![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)

![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)